molecular formula C16H17BrN4O B2594481 (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1448035-79-7

(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2594481
CAS No.: 1448035-79-7
M. Wt: 361.243
InChI Key: PIOBGVLOHQDQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 4-bromophenyl group and a 5-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 1-(4-bromophenyl)piperazine. This intermediate is then reacted with 5-methylpyrimidin-4-yl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate binding sites and mechanisms of action of various enzymes and receptors.

Medicine

Medicinally, this compound has potential applications as a pharmacophore in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the pyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperazine: Similar structure but lacks the pyrimidine moiety.

    4-(5-Methylpyrimidin-4-yl)piperazine: Similar structure but lacks the bromophenyl group.

    (4-Bromophenyl)(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: Similar structure with a different substitution on the pyrimidine ring.

Uniqueness

(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is unique due to the presence of both the bromophenyl and the 5-methylpyrimidin-4-yl groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-bromophenyl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c1-12-10-18-11-19-15(12)20-6-8-21(9-7-20)16(22)13-2-4-14(17)5-3-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBGVLOHQDQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.